(1-Phenylethyl)boronic acid

Catalog No.
S13797190
CAS No.
M.F
C8H11BO2
M. Wt
149.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Phenylethyl)boronic acid

Product Name

(1-Phenylethyl)boronic acid

IUPAC Name

1-phenylethylboronic acid

Molecular Formula

C8H11BO2

Molecular Weight

149.98 g/mol

InChI

InChI=1S/C8H11BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,10-11H,1H3

InChI Key

HSRYLENNPSXKCT-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C1=CC=CC=C1)(O)O

(1-Phenylethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenethyl moiety. Its molecular formula is C8H11BO2C_8H_{11}BO_2, and it has a molecular weight of approximately 153.98 g/mol. This compound is notable for its role in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling, where it acts as a versatile reagent for forming carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of (1-phenylethyl)boronic acid with aryl halides or pseudohalides in the presence of a palladium catalyst and a base, leading to biaryl compounds.
  • Oxidation: It can be oxidized to yield phenethyl alcohol or other derivatives, depending on the reaction conditions and reagents used.
  • Transamidation: This process allows for the exchange of amide groups, utilizing (1-phenylethyl)boronic acid as a reactant in various synthetic pathways

    Research indicates that (1-phenylethyl)boronic acid exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in tumor growth. Additionally, boronic acids, including this compound, have shown promise in targeting specific biomolecules, which may lead to therapeutic applications in diseases such as diabetes and cancer

    Several methods are employed for synthesizing (1-phenylethyl)boronic acid:

    • Borylation of Aryl Halides: The most common method involves the borylation of phenethyl halides using diborane or bis(pinacolato)diboron in the presence of a palladium catalyst.
    • Hydrolysis of Boronate Esters: Another approach includes hydrolyzing boronate esters derived from (1-phenylethyl)boronates, yielding the corresponding boronic acid.
    • Direct Boronation: Utilizing boron reagents such as boron trifluoride etherate with phenethyl derivatives under controlled conditions can also produce (1-phenylethyl)boronic acid

      (1-Phenylethyl)boronic acid finds numerous applications across various fields:

      • Organic Synthesis: It is extensively used in the synthesis of pharmaceuticals and agrochemicals through cross-coupling reactions.
      • Material Science: This compound is utilized in creating advanced materials, including polymers and nanomaterials.
      • Bioconjugation: Its ability to form reversible covalent bonds with diols makes it useful in bioconjugation techniques for drug delivery systems

        Interaction studies involving (1-phenylethyl)boronic acid have highlighted its capacity to form complexes with various biomolecules. Research has demonstrated that it can interact with carbohydrates and other hydroxyl-containing compounds, which may influence its biological activity and potential therapeutic applications. These interactions are often characterized by changes in fluorescence or other spectroscopic methods, revealing insights into binding affinities and mechanisms

        (1-Phenylethyl)boronic acid shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

        Compound NameMolecular FormulaUnique Features
        (2-Hydroxy-1-phenylethyl)boronic acidC8H11BO3C_8H_{11}BO_3Contains an additional hydroxyl group enhancing reactivity.
        (4-Fluorophenyl)boronic acidC6H6BFC_6H_6BFSubstituted with fluorine, altering electronic properties.
        (3-Methylphenyl)boronic acidC9H13BO2C_9H_{13}BO_2Methyl substitution affects sterics and reactivity.
        (3-Nitrophenyl)boronic acidC6H6BNO3C_6H_6BNO_3Nitro group introduces electron-withdrawing characteristics.

        The uniqueness of (1-phenylethyl)boronic acid lies in its balance between steric hindrance and electronic properties, making it particularly effective in cross-coupling reactions while offering distinct reactivity profiles compared to its analogs.

        Boronic acids emerged as pivotal reagents following Edward Frankland’s 1860 synthesis of ethylboronic acid, which demonstrated the feasibility of carbon-boron bond formation. The development of the Suzuki-Miyaura coupling in 1981 marked a transformative milestone, enabling efficient carbon-carbon bond formation using arylboronic acids like phenylboronic acid. (1-Phenylethyl)boronic acid, first synthesized in the late 20th century, inherits this legacy, offering enhanced stereochemical control due to its chiral center. Its utility expanded with advancements in asymmetric synthesis and catalysis, particularly in pharmaceutical intermediates where precise spatial arrangement of functional groups is critical.

        Structural Classification and Isomerism in Phenylethylboronic Acids

        (1-Phenylethyl)boronic acid exhibits structural isomerism arising from the ethyl group’s stereochemistry. The boron atom adopts a trigonal planar geometry, while the adjacent carbon atom (C1) serves as a chiral center, yielding R- and S-enantiomers (Fig. 1). This chirality influences its reactivity in stereoselective transformations, such as asymmetric Suzuki couplings or enzyme inhibition studies.

        Table 1: Comparative Structural Features of Selected Boronic Acids

        CompoundMolecular FormulaMolar Mass (g/mol)Chiral Centers
        (1-Phenylethyl)boronic acidC~8~H~11~BO~2~149.981
        Phenylboronic acidC~6~H~7~BO~2~121.930
        2-Thienylboronic acidC~4~H~5~BO~2~S127.960

        The ethyl spacer introduces conformational flexibility, allowing the phenyl group to adopt varying orientations relative to the boronic acid group. This flexibility contrasts with rigid analogs like benzoxaboroles, where the boron atom is fused into a heterocyclic ring.

        Significance of Substituent Positioning in Aromatic Boronic Acids

        The spatial arrangement of substituents in aromatic boronic acids directly impacts their electronic and steric profiles. In (1-Phenylethyl)boronic acid, the phenyl group’s position at the ethyl chain’s terminal carbon creates a steric environment that moderates transmetallation kinetics in cross-coupling reactions. Comparative studies with ortho- or para-substituted arylboronic acids reveal that the ethyl group’s distance from the boron center reduces steric hindrance, facilitating catalyst access during Suzuki-Miyaura reactions.

        Electronic effects further modulate reactivity. The electron-donating nature of the ethyl group slightly increases the boronic acid’s Lewis acidity compared to phenylboronic acid, enhancing its ability to form reversible complexes with diols or amines. This property is exploited in sensor technologies, where (1-Phenylethyl)boronic acid derivatives detect glucose or other biomolecules through boronate ester formation.

        Traditional Routes for Alkylboronic Acid Synthesis

        Grignard Reagent-Based Approaches

        The synthesis of (1-phenylethyl)boronic acid through Grignard reagent-based methodologies represents one of the most established traditional approaches for alkylboronic acid preparation [1]. The fundamental strategy involves the formation of phenylethylmagnesium halides from corresponding halide precursors, followed by treatment with borate esters and subsequent hydrolysis to yield the target boronic acid [2].

        The preparation typically commences with the generation of Grignard reagents from phenylethyl halides in anhydrous ethereal solvents [3]. Phenylmagnesium bromide demonstrates exceptional reactivity, converting to boronic acid derivatives within 30 minutes at reduced temperatures of negative 45 degrees Celsius [2]. The reaction mechanism proceeds through nucleophilic attack of the organometallic species on the electrophilic boron center of trimethyl borate, forming an intermediate organoborane complex [1].

        SubstrateGrignard Formation Temperature (°C)Reaction Time (min)Borate EsterYield (%)Reference Condition
        Phenylethyl bromide-4530Trimethyl borate78Bailey et al.
        Phenylethyl iodide-7815Triisopropyl borate85Standard protocol
        Phenylethyl chloride060Triethyl borate65Modified conditions
        Phenylethyl tosylate-2045Trimethyl borate72Optimized protocol

        The choice of borate ester significantly influences reaction efficiency and product yield [2]. Triisopropyl borate demonstrates superior performance compared to trimethyl borate, providing enhanced yields due to reduced steric hindrance during nucleophilic substitution [3]. The hydrolysis step requires careful control of aqueous conditions to prevent protodeboronation and maintain product stability [1].

        Alternative organometallic approaches utilizing phenyllithium reagents with borate esters provide comparable results, though generally yielding lower overall conversions compared to Grignard-based methodologies [1]. The lithium-halogen exchange reaction offers advantages for substrates bearing sensitive functional groups that may not tolerate the harsh conditions required for Grignard formation [3].

        Hydroboration-Olefin Addition Strategies

        Hydroboration represents a complementary synthetic approach for accessing (1-phenylethyl)boronic acid through the addition of boron-hydrogen bonds across carbon-carbon double bonds of appropriately substituted alkenes [4] [5]. This methodology provides excellent regioselectivity and stereochemical control, particularly advantageous for the preparation of chiral boronic acid derivatives [5].

        The hydroboration of styrene derivatives using various borane reagents establishes the foundation for this synthetic route [4]. The reaction proceeds through a concerted four-membered transition state mechanism, resulting in syn-addition of the boron-hydrogen bond across the alkene double bond [5]. The electronic and steric properties of the alkene substrate dictate the regioselectivity, with boron preferentially adding to the less substituted carbon atom [4].

        Alkene PrecursorBorane ReagentTemperature (°C)Regioselectivity (%)Overall Yield (%)Stereoselectivity
        StyreneBH3·THF0>9568syn
        α-Methylstyrene9-BBN259274syn
        PhenylpropeneDisiamylborane-108862syn
        1-Phenyl-1-buteneDicyclohexylborane159070syn

        The selection of borane reagent critically determines both regioselectivity and reaction efficiency [4]. 9-Borabicyclo[3.3.1]nonane (9-BBN) demonstrates exceptional selectivity for terminal alkenes, while bulky dialkylboranes such as disiamylborane and dicyclohexylborane prevent multiple hydroboration events [5]. The subsequent oxidation with basic hydrogen peroxide converts the intermediate organoborane to the corresponding alcohol, which can be further functionalized to introduce the boronic acid moiety [4].

        The hydroboration approach offers particular advantages for the preparation of enantiomerically enriched (1-phenylethyl)boronic acid derivatives [5]. The use of chiral borane reagents or asymmetric hydroboration catalysts enables the formation of optically active products with high enantiomeric excess [4]. However, the multi-step nature of this approach and the requirement for subsequent functional group transformations may limit its practical utility for large-scale synthesis [5].

        Modern Catalytic Approaches

        Iridium-Catalyzed Asymmetric Borylation of C(sp³)-H Bonds

        The development of iridium-catalyzed carbon-hydrogen bond borylation represents a revolutionary advancement in the direct synthesis of (1-phenylethyl)boronic acid derivatives [6] [7]. This methodology enables the direct functionalization of unactivated methylene carbon-hydrogen bonds in phenylethyl substrates, circumventing the need for pre-functionalized starting materials [8].

        The catalytic system employs iridium complexes bearing specialized ligands that facilitate the activation of carbon-hydrogen bonds and subsequent borylation [6]. The bis(pinacolato)diboron (B2pin2) reagent serves as the boron source, undergoing oxidative addition to the iridium center to generate reactive boryl complexes [7]. The mechanism proceeds through a proposed iridium(III) trisboryl intermediate that directly activates carbon-hydrogen bonds through a concerted metalation-deprotonation pathway [8].

        Catalyst SystemLigandTemperature (°C)Borylation ReagentEnantioselectivity (% ee)Yield (%)
        Ir(COD)Cl/dtbpy4,4'-di-tert-butyl-2,2'-dipyridyl100B2pin2-83
        [Ir(COD)OMe]2/L1Custom bipyridine80HBpin-76
        Ir-BINOL/monophosphiteBINOL-phosphite60B2pin29482
        Ir-tris(boryl) complexTris(boryl) ligand85B2pin28879

        The asymmetric variant of this transformation utilizes chiral iridium catalysts bearing BINOL-derived monophosphite ligands [6]. The narrow chiral reaction pocket generated by the catalyst-ligand assembly enables differentiation of enantiotopic methylene carbon-hydrogen bonds through multiple noncovalent interactions [6]. Quantum chemical calculations using artificial force induced reaction methods confirm the viability of this mechanistic pathway [6].

        The substrate scope encompasses 2-alkylpyridines and 2-alkyl-1,3-azole derivatives, with the nitrogen-containing heterocycle serving as a directing group for selective carbon-hydrogen activation [6]. The primary kinetic isotope effect values of 5.0 for carbon-hydrogen cleavage confirm that carbon-hydrogen bond activation represents the turnover-limiting step [9]. The exclusive formation of mono-borylated products allows the use of limiting substrate quantities, enhancing the synthetic efficiency [9].

        Transition Metal-Mediated Cross-Coupling Precursor Synthesis

        Transition metal-catalyzed cross-coupling methodologies provide alternative access to (1-phenylethyl)boronic acid through the coupling of organohalides with diboron reagents [10] [11]. These approaches leverage the well-established reactivity patterns of palladium-catalyzed borylation reactions to install boronic acid functionality onto pre-formed carbon frameworks [12].

        The palladium-catalyzed borylation of aryl and alkyl halides with bis(pinacolato)diboron represents a widely applicable methodology [12]. The reaction proceeds through oxidative addition of the organic halide to palladium(0), followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [10]. The visible-light-mediated variant of this transformation demonstrates enhanced functional group compatibility and operates under milder reaction conditions [12].

        The metallate rearrangement strategy offers a unique approach to boronic ester synthesis through the combination of organolithium reagents, organoboronic esters, and organotriflates [10]. This conjunctive cross-coupling process enables the merger of three distinct coupling partners in a single transformation, providing access to complex boronic ester products with high enantioselectivity [10]. The palladium-induced metallate rearrangement involves 1,2-migration of an alkyl or aryl group from boron to the vinyl alpha-carbon concomitantly with carbon-palladium sigma-bond formation [10].

        The asymmetric borylative addition represents another powerful strategy for the preparation of chiral (1-phenylethyl)boronic acid derivatives [11]. Transition metal-catalyzed asymmetric borylation processes construct carbon-boron, carbon-carbon, and carbon-heteroatom bonds with excellent stereochemical control [11]. The utilization of chiral ligands in conjunction with transition metal catalysts enables the preparation of enantiomerically enriched products suitable for further synthetic elaboration [11].

        Optimization of Reaction Conditions for High-Yield Production

        The optimization of reaction conditions for (1-phenylethyl)boronic acid synthesis requires systematic evaluation of multiple parameters including temperature, solvent systems, reaction time, catalyst loading, base equivalents, and atmospheric conditions [13] [14]. Comprehensive studies demonstrate that careful balance of these variables significantly enhances product yields while minimizing side product formation [13].

        ParameterStandard ConditionOptimized ConditionEffect on YieldSide Product Formation
        Temperature80°C90°C+12%Minimal
        SolventTHFTHF/H2O+8%Reduced
        Reaction Time4 h6 h+5%None
        Catalyst Loading5 mol%3 mol%-2%Increased
        Base Equivalent3 equiv4 equiv+15%Minimal
        AtmosphereN2Ar+3%None

        Temperature optimization reveals that elevated reaction temperatures enhance conversion rates and overall yields [13]. The borylation of alkyl halides proceeds via a radical mechanism requiring sufficient thermal energy to generate alkyl radicals from the halide precursors [13]. However, excessive temperatures may promote protodeboronation and side product formation, necessitating careful temperature control [14].

        Solvent selection profoundly influences reaction efficiency and product selectivity [13]. Binary solvent systems comprising tetrahydrofuran and water demonstrate superior performance compared to single-component solvents [14]. The aqueous component facilitates hydrolysis of intermediate boronate esters while the organic phase maintains substrate solubility [13]. The water to potassium phosphate ratio requires precise optimization to balance effective cross-coupling with controlled aqueous base availability [14].

        Reaction scale significantly impacts optimal reagent stoichiometry [13]. Small-scale reactions (0.5 mmol) achieve satisfactory yields with 3 equivalents of bis(pinacolato)diboron and 1.5 equivalents of tert-butoxide base [13]. Large-scale preparations require increased reagent loadings (4 equivalents diboron, 2 equivalents base) to compensate for non-uniform temperature distribution and concentration gradients in heterogeneous reaction systems [13].

        The concentration parameter demonstrates critical importance for minimizing protodeboronation and oligomerization pathways [14]. Decreasing reaction concentration from 0.25 M to 0.1 M provides 90% conversion to the desired homologation product with minimal decomposition [14]. Lower concentrations reduce intermolecular side reactions while maintaining sufficient substrate availability for productive bond formation [14].

        Purification and Characterization Challenges

        The purification of (1-phenylethyl)boronic acid presents unique challenges due to the compound's propensity for protodeboronation, boroxine formation, and hydrolytic instability [15] [16]. Traditional purification methodologies require modification to accommodate the special handling requirements of boronic acid derivatives [17].

        MethodConditionsPurity Achieved (%)Yield Recovery (%)AdvantagesLimitations
        RecrystallizationEtOH/H2O9685Simple, scalableModerate purity
        Column ChromatographySiO2, EtOAc/hexane9478High purityLow recovery
        Kugelrohr Distillation80°C, 0.1 mmHg9892High recoveryEquipment required
        Salt FormationK2CO3, then HCl9995Highest purityMulti-step
        Anti-solvent MethodAcetone addition9788Fast, efficientSolvent intensive

        Recrystallization from ethanol-water mixtures represents the most straightforward purification approach [17]. The appropriate operating conditions involve final crystallization temperatures of 5 degrees Celsius with crystallization times of 10 hours under low-speed stirring [17]. Multiple recrystallization cycles enhance purity to 99.94% with yields of 95.36% [17]. The anti-solvent recrystallization method using acetone significantly improves both purity (99.98%) and yield (99.61%) compared to conventional recrystallization [17].

        Salt formation purification exploits the acid-base properties of boronic acids to achieve exceptional purity levels [16]. Treatment of crude boronic acid with sodium or potassium carbonate affords the corresponding boronate salt, which can be isolated and purified through selective precipitation [16]. Subsequent acidification with hydrochloric acid regenerates the pure boronic acid [16]. This methodology demonstrates particular utility for industrial-scale purification due to its scalability and reproducibility [16].

        The characterization of (1-phenylethyl)boronic acid relies on multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic methods [15] [18]. Boron-11 nuclear magnetic resonance spectroscopy provides definitive identification of boronic acid species, with characteristic chemical shifts appearing between 20-30 ppm for tricoordinate boronic acids [18]. The high polarity and tendency to form boroxines necessitate specialized analytical conditions to prevent decomposition during analysis [15].

        Mass spectrometric analysis employs nano liquid chromatography coupled with direct electron ionization to achieve detection limits as low as 200 pg [15]. This methodology demonstrates excellent linearity and reproducibility while accommodating the polar nature of boronic acid compounds [15]. The direct introduction of eluent into the heated electron impact ion source enables ionization of highly polar analytes that prove challenging for conventional mass spectrometric methods [15].

        X-ray Crystallographic Studies of Boronic Acid Complexes

        X-ray crystallographic analysis represents a fundamental tool for understanding the three-dimensional structural arrangements of (1-Phenylethyl)boronic acid and its derivatives. Crystallographic studies have revealed critical insights into the bonding geometries, intermolecular interactions, and conformational preferences of this compound in both its free form and when complexed with various biological targets.

        The structural characteristics of phenylboronic acids have been extensively studied through X-ray crystallography, providing a foundation for understanding (1-Phenylethyl)boronic acid behavior [1]. The X-ray crystal structure of phenylboronic acid, first reported by Rettig and Trotter in 1977, demonstrated that these compounds typically adopt orthorhombic crystal systems with asymmetric units containing two distinct molecules bound through hydrogen bonding interactions [1].

        In the solid state, (1-Phenylethyl)boronic acid exhibits characteristic structural features including a CBO₂ plane that maintains near-coplanarity with the phenyl ring, with typical twist angles around the carbon-boron bond ranging from 6.6° to 21.4° [1]. The compound forms dimeric ensembles through intermolecular O-H···O hydrogen bonds, which further assemble into infinite layered arrays through additional hydrogen bonding networks [1].

        Crystallographic bond length analysis reveals that the carbon-boron bond in (1-Phenylethyl)boronic acid measures approximately 1.55-1.59 Å, slightly longer than typical carbon-carbon single bonds. The boron-oxygen distances range from 1.35-1.38 Å, consistent with strong boron-oxygen bonding characteristics [1]. These measurements indicate the presence of some degree of boron-carbon π-bonding, as evidenced by the bond distance variations observed in different substituted phenylboronic acids [1].

        Enzyme-Inhibitor Complexes with Chymotrypsin

        The interaction between (1-Phenylethyl)boronic acid and α-chymotrypsin has been extensively characterized through X-ray crystallography, revealing detailed structural insights into the enzyme-inhibitor binding mechanism. These studies demonstrate that (1-Phenylethyl)boronic acid acts as a transition-state analog for serine proteases, forming covalent tetrahedral complexes with the catalytic serine residue [2].

        Crystallographic analysis shows that (1-Phenylethyl)boronic acid binds to α-chymotrypsin through formation of a covalent bond between the boron atom and the oxygen atom of Serine-195 [2]. The binding process involves transformation of the trigonal planar boronic acid into a tetrahedral boronate complex, mimicking the high-energy tetrahedral intermediate formed during normal peptide hydrolysis [2].

        The crystal structure of the chymotrypsin-(1-Phenylethyl)boronic acid complex reveals that the inhibitor adopts a specific orientation within the enzyme active site, with the phenyl ring positioned to interact with the S1 specificity pocket of the enzyme. The tetrahedral boron center forms hydrogen bonds with both the main chain nitrogen atoms of Serine-64 and Alanine-318, while also participating in interactions with the oxyanion hole residues [2].

        Detailed crystallographic studies have shown that the inhibition constant (Ki) for (1-Phenylethyl)boronic acid with α-chymotrypsin is approximately 0.19 millimolar, indicating strong binding affinity [2]. The crystal structure reveals that the compound effectively occupies the enzyme active site, with the boronic acid moiety forming a tetrahedral complex that closely resembles the transition state for peptide bond hydrolysis [2].

        The enzyme-inhibitor complex structure demonstrates that (1-Phenylethyl)boronic acid induces conformational changes in the enzyme, particularly in the oxyanion hole region. The tetrahedral boron center is stabilized by interactions with conserved active site residues, including hydrogen bonding with the backbone amide groups that form the oxyanion hole [2].

        Tetrahedral Transition State Analogs

        The crystallographic characterization of (1-Phenylethyl)boronic acid as a tetrahedral transition state analog provides crucial insights into its mechanism of enzyme inhibition. X-ray structural analysis reveals that the compound undergoes a fundamental geometric transformation upon binding to target enzymes, changing from a trigonal planar configuration to a tetrahedral geometry that mimics the high-energy transition state of enzymatic reactions [3] [4].

        In the tetrahedral configuration, the boron atom of (1-Phenylethyl)boronic acid forms four bonds, typically including the original carbon-boron bond, two boron-oxygen bonds from the original hydroxyl groups, and an additional bond with a nucleophilic residue from the target enzyme [3]. This tetrahedral arrangement closely resembles the transition state geometry observed during peptide bond hydrolysis, explaining the compound's effectiveness as an enzyme inhibitor [3].

        Crystallographic studies of various β-lactamase-boronic acid complexes demonstrate that (1-Phenylethyl)boronic acid derivatives adopt similar tetrahedral geometries when bound to these enzymes. The structures reveal that the tetrahedral boron center is positioned within the enzyme active site such that one of the boron-oxygen bonds occupies the oxyanion hole, while the other participates in additional stabilizing interactions [4] [5].

        The transition state analog character of (1-Phenylethyl)boronic acid is further supported by crystallographic evidence showing that the compound induces conformational changes in target enzymes that are consistent with transition state binding. These structural rearrangements include movement of active site loops and reorientation of key catalytic residues to accommodate the tetrahedral geometry [4] [5].

        Comparative crystallographic analysis of different boronic acid transition state inhibitors reveals that (1-Phenylethyl)boronic acid maintains consistent tetrahedral coordination patterns across various enzyme targets. The structural data demonstrate that the compound's effectiveness as a transition state analog is largely attributed to its ability to form thermodynamically favorable tetrahedral complexes that closely mimic the geometry of natural enzymatic transition states [4] [5].

        Nuclear Magnetic Resonance (NMR) Spectral Characteristics

        Nuclear magnetic resonance spectroscopy provides comprehensive characterization of (1-Phenylethyl)boronic acid structure and dynamics in solution. The NMR spectral characteristics reveal detailed information about the electronic environment, molecular conformation, and dynamic behavior of this compound under various conditions.

        ¹H NMR Spectroscopic Analysis

        The proton NMR spectrum of (1-Phenylethyl)boronic acid exhibits characteristic resonances that provide detailed structural information. The aromatic protons of the phenyl ring typically appear in the region of 7.2-7.4 ppm, showing typical substitution patterns consistent with monosubstituted benzene derivatives [6]. The methyl group attached to the chiral carbon center appears as a doublet at approximately 1.5-1.7 ppm, with coupling constants reflecting the vicinal proton-proton interactions [6].

        The methine proton (CHB) represents a distinctive feature of the ¹H NMR spectrum, appearing as a quartet due to coupling with the adjacent methyl group. This signal typically occurs in the region of 2.0-2.5 ppm, shifted upfield relative to typical benzylic protons due to the electron-donating properties of the boronic acid group [6]. The integration ratios of these signals provide confirmation of the molecular structure, with the aromatic region integrating for five protons, the methine for one proton, and the methyl group for three protons [6].

        The boronic acid hydroxyl protons appear as a broad signal in the region of 4.0-6.0 ppm, with the exact chemical shift depending on the solvent system and concentration. These protons typically exhibit rapid exchange with protic solvents, leading to broadened resonances that may be difficult to observe under certain conditions [6]. The broadening and chemical shift of these signals provide information about hydrogen bonding interactions and the degree of association in solution [6].

        ¹³C NMR Spectroscopic Characteristics

        The carbon-13 NMR spectrum of (1-Phenylethyl)boronic acid provides complementary structural information, with characteristic resonances for each carbon environment. The aromatic carbons appear in the typical aromatic region of 125-140 ppm, with the quaternary carbon directly attached to boron often difficult to observe due to quadrupolar relaxation effects [6]. The methyl carbon typically appears around 20-25 ppm, while the methine carbon bonded to boron appears in the region of 25-30 ppm [6].

        The carbon atom directly bonded to boron often exhibits broadened signals due to quadrupolar coupling with the boron nucleus. This effect is particularly pronounced for the ipso carbon of the phenyl ring, which may appear as a broad, low-intensity signal or may be completely absent from routine ¹³C NMR spectra [6]. The observation of these carbon signals often requires specialized techniques such as broadband decoupling or the use of relaxation agents [6].

        ¹¹B NMR Spectroscopic Analysis

        Boron-11 NMR spectroscopy provides direct information about the boron environment in (1-Phenylethyl)boronic acid. The ¹¹B NMR chemical shift is highly sensitive to the coordination state of boron, with trigonal planar boronic acids typically appearing around 28-32 ppm, while tetrahedral boronate complexes appear at significantly higher field, typically around 3-8 ppm [7] [8].

        The ¹¹B NMR spectrum of (1-Phenylethyl)boronic acid in aqueous solution exhibits pH-dependent behavior, reflecting the equilibrium between trigonal and tetrahedral forms. At low pH, the compound exists predominantly in the trigonal form, showing a characteristic signal around 30 ppm. As the pH increases above the pKa (typically around 8.8 for phenylboronic acids), the equilibrium shifts toward the tetrahedral boronate form, resulting in an upfield shift to approximately 5-8 ppm [7] [8].

        The ¹¹B NMR line width provides information about the dynamics of boron coordination. Trigonal boron typically exhibits sharper signals due to the symmetric environment, while tetrahedral boron may show broader resonances due to quadrupolar relaxation effects and exchange processes [7] [8]. The chemical shift and line width changes serve as sensitive probes for studying boronic acid-diol interactions and complex formation [7] [8].

        pH-Dependent NMR Behavior

        The NMR spectral characteristics of (1-Phenylethyl)boronic acid exhibit significant pH dependence, reflecting the ionization and coordination state changes that occur with varying solution conditions. ¹¹B NMR spectroscopy is particularly sensitive to these changes, with chemical shifts serving as direct indicators of the boron coordination environment [7] [8].

        Studies of pH-dependent ¹¹B NMR behavior reveal that (1-Phenylethyl)boronic acid undergoes a transition from trigonal to tetrahedral coordination as the pH increases above the compound's pKa. The transition is characterized by a dramatic upfield shift in the ¹¹B NMR signal, typically from approximately 30 ppm to 5-8 ppm, accompanied by changes in line width and signal intensity [7] [8].

        Infrared (IR) and Raman Spectroscopic Signatures

        The vibrational spectroscopic characteristics of (1-Phenylethyl)boronic acid provide detailed information about molecular structure, bonding, and intermolecular interactions. Infrared and Raman spectroscopy reveal characteristic vibrational modes that serve as fingerprints for structural identification and analysis of conformational changes.

        IR Spectroscopic Analysis

        The infrared spectrum of (1-Phenylethyl)boronic acid exhibits characteristic absorption bands that provide insight into the molecular structure and bonding characteristics. The OH stretching vibrations of the boronic acid group appear as strong, broad bands in the region of 3200-3400 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [9] [10]. The broadening and frequency of these bands indicate the presence of intramolecular hydrogen bonding within the boronic acid moiety [9].

        The asymmetric and symmetric B-O stretching vibrations represent distinctive features of the IR spectrum, appearing as strong bands around 1350-1400 cm⁻¹ [9] [10]. These vibrations are particularly diagnostic for boronic acid functionality and exhibit characteristic frequency shifts upon complex formation with diols or other Lewis bases [9]. The B-O-H deformation vibration appears around 1000-1100 cm⁻¹, providing additional confirmation of the boronic acid structure [9].

        The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching modes of the ethyl group occur around 2900-3000 cm⁻¹ [9]. The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1500 cm⁻¹, consistent with monosubstituted benzene derivatives [9]. The out-of-plane C-H deformation vibrations provide information about the substitution pattern of the aromatic ring [9].

        Raman Spectroscopic Characteristics

        Raman spectroscopy provides complementary vibrational information to IR spectroscopy, with particular sensitivity to symmetric vibrational modes and aromatic ring vibrations. The Raman spectrum of (1-Phenylethyl)boronic acid exhibits characteristic bands that are useful for structural identification and analysis of molecular interactions [11] [12].

        The symmetric B-O stretching vibration appears as a strong band in the Raman spectrum around 1350-1400 cm⁻¹, often with different relative intensity compared to the IR spectrum due to different selection rules [11]. The aromatic ring breathing mode, typically observed around 1000 cm⁻¹, provides information about the aromatic substitution pattern and electronic environment [11].

        The phenyl ring vibrations dominate the Raman spectrum in the region of 1600-1400 cm⁻¹, with characteristic bands corresponding to C=C stretching and C-H deformation modes [11] [12]. The intensity and frequency of these bands are sensitive to the electronic environment of the aromatic ring and can provide information about substituent effects and molecular interactions [11].

        Vibrational Mode Assignments

        Detailed analysis of the infrared and Raman spectra of (1-Phenylethyl)boronic acid, supported by density functional theory calculations, enables comprehensive assignment of vibrational modes. The OH stretching vibrations of the boronic acid group appear at 3280 cm⁻¹ in the IR spectrum, shifting to 2440 cm⁻¹ upon deuteration, confirming the assignment to OH stretching modes [9].

        The B-O stretching vibrations appear as strong bands at 1350 cm⁻¹ in the IR spectrum, with deuteration causing a shift to 1344 and 1330 cm⁻¹, indicating the involvement of the OH groups in these vibrational modes [9]. The B-O-H deformation vibration at 1002 cm⁻¹ shifts to 910 cm⁻¹ upon deuteration, providing further confirmation of the vibrational assignments [9].

        The aromatic vibrations include C-H stretching modes around 3000-3100 cm⁻¹, C=C stretching vibrations at 1600 cm⁻¹ and 1500 cm⁻¹, and out-of-plane C-H deformation modes around 750-850 cm⁻¹ [9]. The aliphatic C-H stretching and deformation modes of the ethyl group appear at their characteristic frequencies, providing information about the alkyl substitution pattern [9].

        Mass Spectrometric Fragmentation Patterns

        Mass spectrometric analysis of (1-Phenylethyl)boronic acid provides valuable information about molecular structure, fragmentation pathways, and analytical identification. The mass spectral fragmentation patterns reveal characteristic fragmentation routes that are useful for structural elucidation and quantitative analysis.

        Electron Impact Fragmentation

        The electron impact mass spectrum of (1-Phenylethyl)boronic acid exhibits a molecular ion peak at m/z 149, corresponding to the molecular formula C₈H₁₁BO₂ [13]. The molecular ion peak may exhibit relatively low intensity due to the ready fragmentation of the boronic acid functionality under electron impact conditions [13]. The isotope pattern of the molecular ion reflects the natural abundance of ¹⁰B and ¹¹B isotopes, with the ¹⁰B isotope contributing approximately 20% to the isotope cluster [14].

        The fragmentation pattern is dominated by loss of the boronic acid functionality, with major fragment ions corresponding to the phenylethyl cation (m/z 105) formed by cleavage of the carbon-boron bond [13]. This fragmentation represents α-cleavage relative to the boron atom and produces a stabilized benzylic cation that appears as a base peak in many cases [13].

        Additional fragmentation pathways include loss of water (M-18) and loss of boric acid (M-62), producing fragment ions that provide structural information about the boronic acid moiety [13]. The formation of boron-containing fragment ions, particularly BO⁻ (m/z 27) and BO₂⁻ (m/z 43), serves as diagnostic evidence for the presence of boronic acid functionality [13].

        Collision-Induced Dissociation

        Collision-induced dissociation studies of (1-Phenylethyl)boronic acid reveal detailed fragmentation pathways that provide insight into the structural stability and bonding characteristics of the molecule. The fragmentation pattern shows energy-dependent behavior, with different fragmentation channels predominating at different collision energies [13].

        At low collision energies, the primary fragmentation pathway involves formation of BO⁻ ions (m/z 27), which represents the most stable boron-containing fragment [13]. As the collision energy increases, additional fragmentation pathways become accessible, including formation of BO₂⁻ ions (m/z 43) and more extensive fragmentation of the organic portion of the molecule [13].

        The collision-induced dissociation pattern demonstrates that (1-Phenylethyl)boronic acid undergoes preferential cleavage of the carbon-boron bond, consistent with the relatively weak nature of this bond compared to carbon-carbon bonds [13]. The formation of boron oxide fragments (BO⁻ and BO₂⁻) represents a characteristic feature of boronic acid fragmentation and serves as a diagnostic tool for identifying boronic acid-containing compounds [13].

        Analytical Applications

        The characteristic fragmentation patterns of (1-Phenylethyl)boronic acid have been utilized for the development of sensitive analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Multiple reaction monitoring (MRM) methods have been developed that utilize the characteristic fragmentation transitions for quantitative analysis at picogram per milliliter levels [15].

        The MRM transitions typically involve the molecular ion as the precursor ion and characteristic fragment ions such as m/z 43 (BO₂⁻) as the product ion [15]. The collision energy optimization for these transitions typically ranges from -20 to -40 eV, depending on the specific instrument and conditions used [15]. These methods have been successfully applied for the quantification of (1-Phenylethyl)boronic acid in pharmaceutical applications and impurity analysis [15].

        The mass spectrometric behavior of (1-Phenylethyl)boronic acid can be enhanced through derivatization reactions that improve ionization efficiency and provide more selective fragmentation patterns. Common derivatization approaches include formation of pinacol esters or other protective groups that stabilize the boronic acid functionality during analysis [14] [16].

        Detection and Quantification Methods

        Advanced mass spectrometric methods have been developed for the detection and quantification of (1-Phenylethyl)boronic acid in complex matrices. These methods often utilize electrospray ionization in negative ion mode, which provides enhanced sensitivity for boronic acid compounds [15]. The use of atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) has also been reported for specific applications [15].

        The development of highly sensitive LC-MS/MS methods has enabled the quantification of (1-Phenylethyl)boronic acid at levels as low as 2 pg/mL, with linear dynamic ranges spanning several orders of magnitude [15]. These methods demonstrate excellent selectivity and minimal matrix effects, making them suitable for routine analytical applications in pharmaceutical and biomedical research [15].

        Hydrogen Bond Acceptor Count

        2

        Hydrogen Bond Donor Count

        2

        Exact Mass

        150.0852098 g/mol

        Monoisotopic Mass

        150.0852098 g/mol

        Heavy Atom Count

        11

        Dates

        Last modified: 08-10-2024

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